

# Solderability of Tin-Zinc Alloys on Common PCB Surface Finishes: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tin-ZINC*

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The electronics industry's shift towards lead-free soldering has spurred extensive research into alternative solder alloys and their compatibility with various Printed Circuit Board (PCB) surface finishes. Among the promising lead-free candidates, **tin-zinc** (Sn-Zn) alloys have garnered attention due to their low melting point and favorable mechanical properties. However, the performance of Sn-Zn solder joints is intrinsically linked to the underlying PCB surface finish. This guide provides a comparative analysis of the solderability of **tin-zinc** alloys on three prevalent surface finishes: Organic Solderability Preservative (OSP), Electroless Nickel Immersion Gold (ENIG), and Immersion Silver (ImAg).

This analysis is based on a synthesis of available research data, primarily focusing on lead-free solders, with specific inferences for **tin-zinc** alloys where direct data is limited.

## Comparative Performance Data

Direct, comprehensive quantitative data for the solderability of **tin-zinc** alloys across OSP, ENIG, and Immersion Silver in a single study is not readily available in the reviewed literature. The following table summarizes typical performance characteristics based on studies of various lead-free solders, including **tin-zinc** and tin-silver-copper (SAC) alloys, on these finishes.

Performance Metric	OSP	ENIG	Immersion Silver (ImAg)
Wetting Angle	Moderate to High	Low to Moderate	Low to Moderate
Shear Strength	Moderate	High	Moderate to High
Intermetallic Compound (IMC) Formation	Cu-Zn, Cu-Sn	Ni-Sn, (Cu,Ni)-Sn	Ag-Sn, Cu-Sn
Cost	Low	High	Medium
Shelf Life	Short (6 months)	Long (12+ months)	Short to Medium (6-12 months)

## In-Depth Analysis of Solderability on Each Surface Finish

### Organic Solderability Preservative (OSP)

OSP is a water-based organic coating that protects the copper surface from oxidation before soldering. It is a cost-effective and environmentally friendly option.<sup>[1]</sup>

- **Wetting Performance:** The solderability of Sn-Zn on OSP can be variable. While fresh OSP coatings can provide good wetting, the performance can degrade after multiple reflow cycles due to the thermal degradation of the organic layer.<sup>[2]</sup> Studies on other lead-free solders have shown that OSP can be more difficult to wet compared to metallic finishes.
- **Shear Strength:** Solder joints on OSP typically exhibit moderate shear strength. Research comparing OSP and ENIG for Sn-Ag-Cu solders has shown that OSP finishes may result in lower shear strength.<sup>[3]</sup>
- **IMC Formation:** With Sn-Zn solder, the primary intermetallic compounds formed on an OSP-coated copper pad are typically Cu-Zn and Cu-Sn based, such as  $\gamma$ -Cu<sub>5</sub>Zn<sub>8</sub> and  $\epsilon$ -Cu<sub>6</sub>Sn<sub>5</sub>. The growth of these IMCs is a critical factor in the long-term reliability of the solder joint.

### Electroless Nickel Immersion Gold (ENIG)

ENIG is a double-layer metallic coating, with a layer of gold over a layer of nickel on the copper pad. The gold layer protects the nickel from oxidation and provides excellent solderability, while the nickel layer acts as a diffusion barrier.[1]

- **Wetting Performance:** ENIG generally provides excellent wettability for lead-free solders.[4] The gold layer dissolves quickly into the molten solder, exposing a fresh, solderable nickel surface.
- **Shear Strength:** Solder joints on ENIG typically exhibit high shear strength.[3] The formation of a uniform Ni-Sn IMC layer contributes to a robust metallurgical bond. Studies on SAC alloys have shown higher shear strength on ENIG compared to OSP.[3]
- **IMC Formation:** The primary IMCs formed with tin-based solders on ENIG are Ni-Sn compounds, such as Ni<sub>3</sub>Sn<sub>4</sub>. [5] The presence of nickel from the ENIG finish can influence the growth rate and morphology of the IMC layer.

## Immersion Silver (ImAg)

Immersion Silver is a metallic finish applied directly to the copper pad. It offers good solderability and a planar surface, making it suitable for fine-pitch components.[1]

- **Wetting Performance:** Immersion silver generally provides good wetting for lead-free solders. [4] However, it can be susceptible to tarnishing when exposed to air and heat, which can degrade solderability.[2]
- **Shear Strength:** Solder joints on Immersion Silver typically exhibit moderate to high shear strength. The performance is often comparable to or slightly better than OSP but can be lower than ENIG depending on process conditions.
- **IMC Formation:** When soldering with tin-based alloys on Immersion Silver, the silver layer dissolves into the solder, and the primary IMCs formed at the interface are Cu-Sn based, similar to OSP. Ag-Sn intermetallics, such as Ag<sub>3</sub>Sn, may also form within the solder joint.

## Experimental Protocols

The following are generalized experimental protocols for evaluating the solderability of **tin-zinc** alloys on different PCB surface finishes, based on common methodologies found in the

literature.

## Wetting Balance Test

This test quantitatively measures the wetting forces between molten solder and the PCB finish as a function of time.

- **Sample Preparation:** Test coupons of the PCB with the desired surface finish (OSP, ENIG, ImAg) are prepared. The coupons are typically cleaned to remove any contaminants.
- **Flux Application:** A controlled amount of a suitable flux is applied to the surface of the test coupon.
- **Solder Bath:** A solder pot is maintained at a specific temperature above the liquidus temperature of the Sn-Zn alloy.
- **Immersion:** The test coupon is immersed into the molten solder at a controlled speed and to a specific depth.
- **Data Acquisition:** A transducer measures the forces acting on the coupon over time. The resulting data is plotted as a wetting curve, from which parameters like wetting time and maximum wetting force are extracted.[\[6\]](#)

## Shear Strength Test

This test determines the mechanical strength of the solder joint.

- **Component Assembly:** Standard components (e.g., chip resistors) are soldered onto the PCB test boards with the different surface finishes using the Sn-Zn solder paste. The soldering is performed using a controlled reflow profile.
- **Shear Tool Alignment:** The test board is secured, and a shear tool is aligned with the side of the soldered component.
- **Shear Test:** The shear tool applies a force parallel to the PCB surface at a constant speed until the component is sheared off.

- **Data Recording:** The force required to shear the component is recorded. Multiple joints are tested to obtain statistically relevant data.

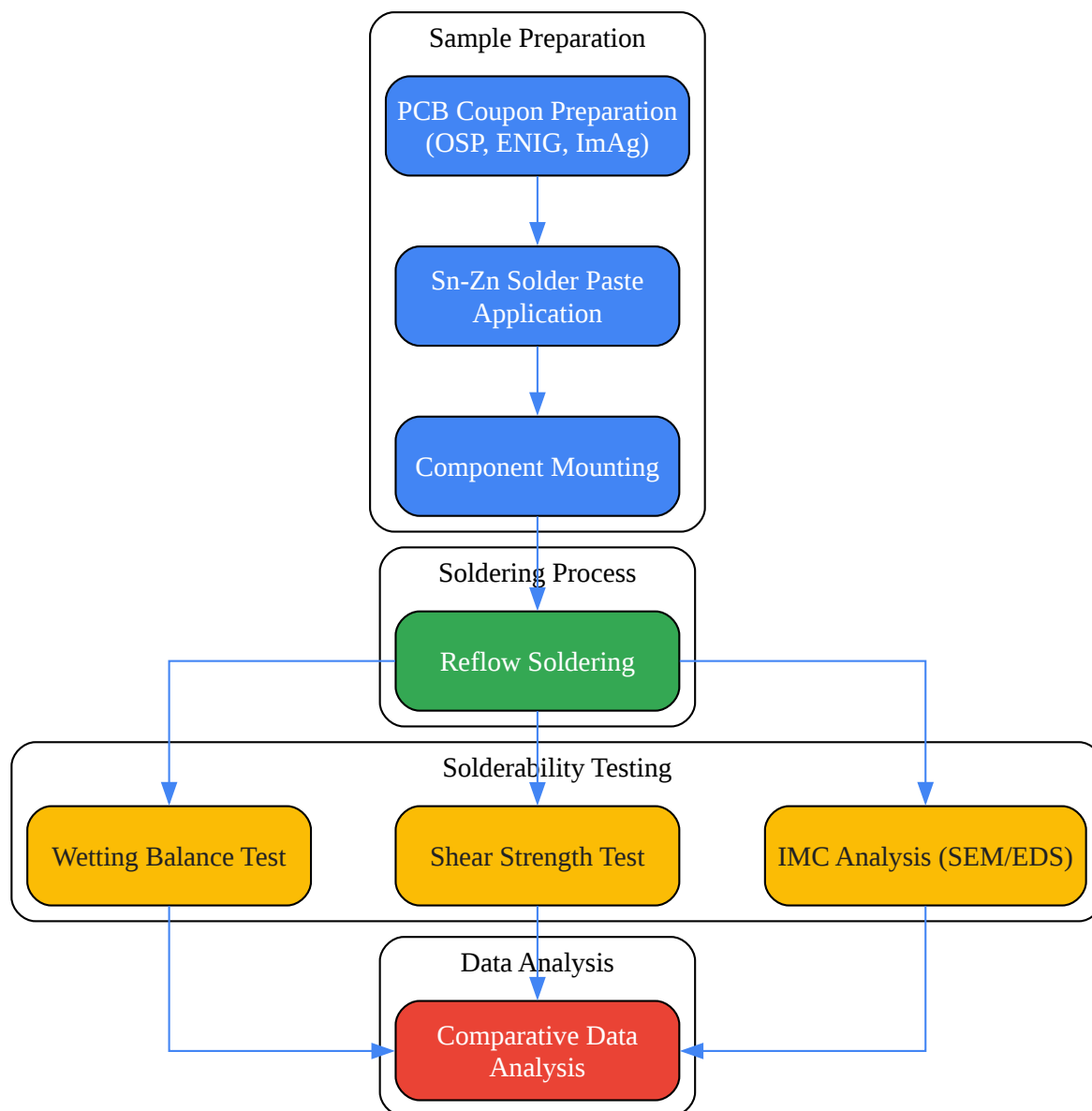
## Intermetallic Compound (IMC) Analysis

This analysis characterizes the microstructure of the solder joint interface.

- **Cross-Sectioning:** The soldered joints are cross-sectioned using metallographic techniques.
- **Polishing:** The cross-sectioned samples are ground and polished to a mirror finish.
- **Etching:** The polished samples may be etched to reveal the microstructure.
- **Microscopy:** The cross-sections are examined using a Scanning Electron Microscope (SEM) to observe the morphology and thickness of the IMC layer.
- **Compositional Analysis:** Energy Dispersive X-ray Spectroscopy (EDS) is used to determine the elemental composition of the IMCs.

## Visualizations

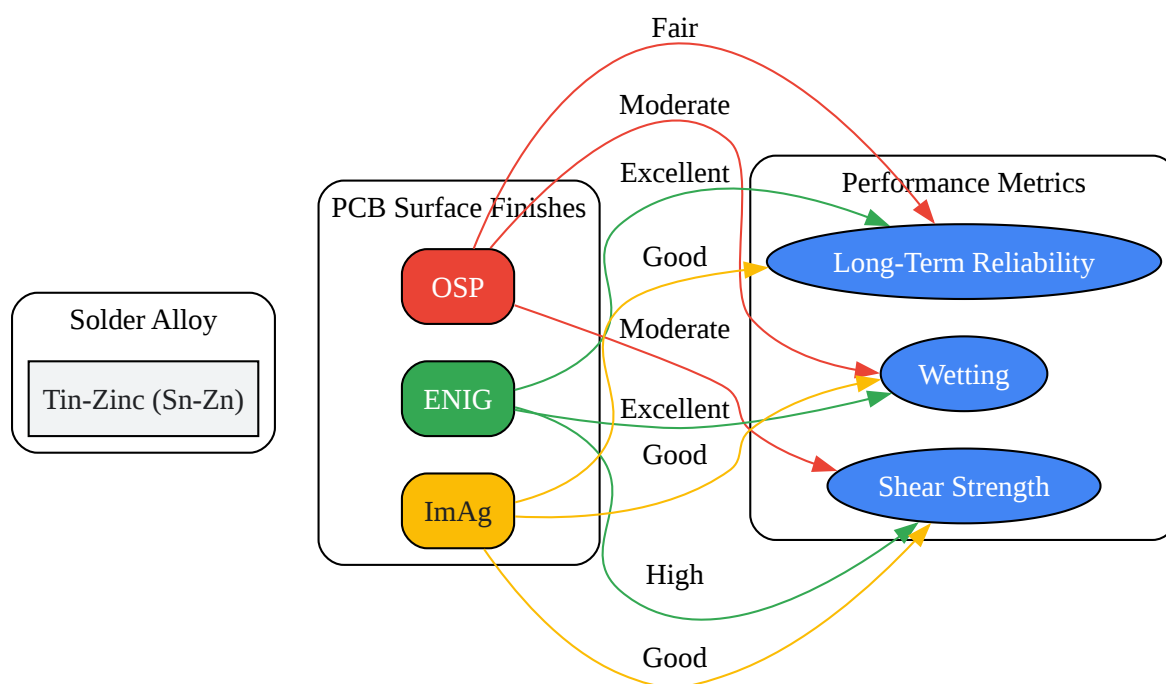
### Experimental Workflow for Solderability Evaluation



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Caption: Experimental workflow for evaluating Sn-Zn solderability.

## Logical Comparison of Solderability Performance



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Caption: Logical comparison of Sn-Zn solderability on different finishes.

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- To cite this document: BenchChem. [Solderability of Tin-Zinc Alloys on Common PCB Surface Finishes: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8454451#solderability-of-tin-zinc-on-different-pcb-surface-finishes]

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